An In-depth Technical Guide to 2-Acetamido-5-methylthiazole: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 2-Acetamido-5-methylthiazole: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamido-5-methylthiazole, a derivative of the versatile 2-aminothiazole scaffold, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, structural features, and known biological activities. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information on closely related analogues to offer valuable insights for researchers. This guide includes a detailed, adaptable synthesis protocol, predicted spectral data, and a summary of the biological targets and pathways associated with the broader class of N-acylthiazole derivatives.
Chemical Structure and Properties
2-Acetamido-5-methylthiazole, with the IUPAC name N-(5-methylthiazol-2-yl)acetamide, is characterized by a central thiazole ring functionalized with a methyl group at the 5-position and an acetamido group at the 2-position.
Chemical Structure:
Physicochemical Properties
Quantitative experimental data for 2-Acetamido-5-methylthiazole is not extensively reported. The following table summarizes its basic molecular properties and includes predicted values and data from closely related compounds for reference.
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₈N₂OS | PubChem CID: 298507 |
| Molecular Weight | 156.21 g/mol | PubChem CID: 298507 |
| CAS Number | 61996-32-5 | |
| Appearance | Predicted: White to off-white solid | Based on similar N-acylthiazole compounds. |
| Melting Point | Data not available | N-(thiazol-2-yl)acetamide: 159-160 °C[1] |
| Boiling Point | Data not available | Predicted: 367.7±15.0 °C[1] |
| Solubility | Data not available | Expected to be soluble in organic solvents. |
Synthesis and Experimental Protocols
The synthesis of 2-Acetamido-5-methylthiazole can be readily achieved through the acylation of 2-amino-5-methylthiazole. The following protocol is adapted from established methods for the synthesis of N-acylthiazole derivatives[2][3].
Reaction Scheme:
2-Amino-5-methylthiazoleAcetyl Chloride2-Acetamido-5-methylthiazole
Detailed Experimental Protocol:
Materials:
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2-Amino-5-methylthiazole
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Acetyl chloride
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Anhydrous acetone (or other suitable aprotic solvent like dichloromethane or tetrahydrofuran)
-
Triethylamine (or another non-nucleophilic base)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylthiazole (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous acetone.
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Cool the solution to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 2-Acetamido-5-methylthiazole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
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δ ~ 2.2-2.4 ppm (s, 3H): Protons of the methyl group on the thiazole ring (-C-CH₃).
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δ ~ 2.1-2.3 ppm (s, 3H): Protons of the acetyl methyl group (-C(=O)-CH₃).
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δ ~ 7.0-7.5 ppm (s, 1H): Proton on the thiazole ring.
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δ ~ 10.0-12.0 ppm (br s, 1H): Amide proton (-NH-). The chemical shift of the amide proton can be highly variable depending on the solvent and concentration.
¹³C NMR (Predicted):
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δ ~ 12-15 ppm: Carbon of the methyl group on the thiazole ring.
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δ ~ 23-26 ppm: Carbon of the acetyl methyl group.
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δ ~ 115-125 ppm: C4 carbon of the thiazole ring.
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δ ~ 140-150 ppm: C5 carbon of the thiazole ring.
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δ ~ 155-165 ppm: C2 carbon of the thiazole ring.
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δ ~ 168-172 ppm: Carbonyl carbon of the acetamido group.
Infrared (IR) Spectroscopy (Predicted):
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~3250-3400 cm⁻¹: N-H stretching vibration of the amide.
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~2900-3000 cm⁻¹: C-H stretching vibrations of the methyl groups.
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~1660-1690 cm⁻¹: C=O stretching vibration (Amide I band), which is a strong absorption.
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~1520-1570 cm⁻¹: N-H bending and C-N stretching vibrations (Amide II band).
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~1400-1600 cm⁻¹: C=C and C=N stretching vibrations within the thiazole ring.
Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): m/z = 156.
-
Key Fragmentation Pattern: Expect fragmentation corresponding to the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z = 113, and other characteristic cleavages of the thiazole ring.
Biological Activities and Potential Signaling Pathways
While specific biological studies on 2-Acetamido-5-methylthiazole are scarce, the broader class of N-(thiazol-2-yl)acetamide derivatives has demonstrated a range of significant biological activities, primarily in the realm of oncology.
Anticancer Activity:
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Tubulin Polymerization Inhibition: Several N-acylthiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
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Kinase Inhibition: The thiazole scaffold is a known "privileged structure" in medicinal chemistry and has been incorporated into various kinase inhibitors. Derivatives of 2-acetamidothiazole may target protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase.
-
Apoptosis Induction: N-(thiazol-2-yl)acetamide derivatives have been shown to induce apoptosis in cancer cells through the activation of the caspase cascade. This involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to programmed cell death[4].
Antimicrobial Activity:
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Urease Inhibition: Some thiazole derivatives have been investigated as urease inhibitors. Urease is an important virulence factor for several pathogenic bacteria, and its inhibition can be a strategy for developing new antimicrobial agents.
Logical Relationship of Anticancer Activity
The following diagram illustrates the potential mechanism of action for anticancer activity based on related compounds.
Caption: Potential anticancer mechanisms of 2-acetamido-5-methylthiazole derivatives.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of 2-Acetamido-5-methylthiazole.
Caption: A typical workflow for the synthesis and characterization of 2-Acetamido-5-methylthiazole.
Conclusion
2-Acetamido-5-methylthiazole represents a molecule of interest for further investigation, given the established biological significance of the N-acylthiazole scaffold. While a comprehensive experimental characterization of this specific compound is not yet widely available, this guide provides a solid foundation for researchers by consolidating information from closely related analogues. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectral data can aid in its characterization. The exploration of its potential anticancer and antimicrobial activities, guided by the known targets of similar compounds, presents a promising avenue for future research and drug development efforts. Further studies are warranted to fully elucidate the specific chemical properties and biological functions of 2-Acetamido-5-methylthiazole.
References
- 1. Buy Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- | 64387-67-3 [smolecule.com]
- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
